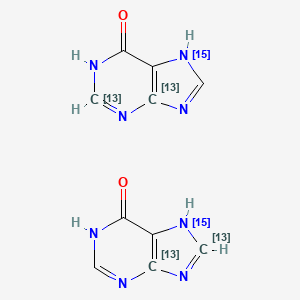

1,7-dihydropurin-6-one;1,7-dihydropurin-6-one

Descripción

1,7-Dihydropurin-6-one, commonly known as hypoxanthine, is a purine derivative with the molecular formula C₅H₄N₄O and a molecular weight of 136.11 g/mol . It is a key intermediate in purine metabolism and serves as a precursor for nucleotides like inosine monophosphate (IMP) . Structurally, hypoxanthine features a bicyclic purine core with a keto group at position 6 and hydrogen atoms at positions 1 and 7 (Figure 1A) . Its CAS registry number is 68-94-0, and its IUPAC Standard InChIKey is FDGQSTZJBFJUBT-UHFFFAOYSA-N . Hypoxanthine is notable for its role in nucleic acid repair and its presence in tRNA .

Propiedades

Fórmula molecular |

C10H8N8O2 |

|---|---|

Peso molecular |

278.18 g/mol |

Nombre IUPAC |

1,7-dihydropurin-6-one;1,7-dihydropurin-6-one |

InChI |

InChI=1S/2C5H4N4O/c2*10-5-3-4(7-1-6-3)8-2-9-5/h2*1-2H,(H2,6,7,8,9,10)/i2+1,4+1,6+1;1+1,4+1,6+1 |

Clave InChI |

DAUXLKFOFAZKPU-INAAPGSGSA-N |

SMILES isomérico |

C1=N[13C]2=C(C(=O)N1)[15NH][13CH]=N2.C1=N[13C]2=C([15NH]1)C(=O)N[13CH]=N2 |

SMILES canónico |

C1=NC2=C(N1)C(=O)NC=N2.C1=NC2=C(N1)C(=O)NC=N2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,7-Dihydropurin-6-one can be synthesized through several methods. One common synthetic route involves the deamination of adenine, which is catalyzed by adenosine deaminase . Another method includes the oxidation of xanthine using xanthine oxidase . These reactions typically occur under mild conditions and are facilitated by specific enzymes.

Industrial Production Methods

Industrial production of 1,7-dihydropurin-6-one often involves the fermentation of microorganisms that naturally produce the compound. The fermentation process is optimized to increase the yield of hypoxanthine, which is then extracted and purified for various applications .

Análisis De Reacciones Químicas

Types of Reactions

1,7-Dihydropurin-6-one undergoes several types of chemical reactions, including:

Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid by the enzyme xanthine oxidase.

Reduction: It can be reduced to inosine by the enzyme purine nucleoside phosphorylase.

Substitution: Hypoxanthine can undergo substitution reactions, such as the replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Xanthine oxidase is commonly used as a reagent for the oxidation of hypoxanthine.

Reduction: Purine nucleoside phosphorylase is used for the reduction of hypoxanthine.

Substitution: Various chemical reagents, such as halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

Oxidation: Xanthine and uric acid.

Reduction: Inosine.

Substitution: Various substituted purines depending on the reagents used.

Aplicaciones Científicas De Investigación

1,7-Dihydropurin-6-one has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1,7-dihydropurin-6-one involves its role as an intermediate in purine metabolism. It is converted to xanthine by xanthine oxidase and further to uric acid . Hypoxanthine also acts as a substrate for various enzymes involved in nucleotide synthesis . The molecular targets and pathways involved include the purine salvage pathway and the de novo synthesis of purines .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Modified Derivatives

1,7-Dihydro-1,7-dimethyl-6H-purin-6-one

- Molecular Formula : C₇H₈N₄O

- Molecular Weight : 164.16 g/mol

- Key Features : Methyl groups at positions 1 and 7 .

- Properties : Melting point = 198°C, higher than hypoxanthine due to increased hydrophobicity .

- Applications : Used in studies of methylation effects on purine reactivity .

2-(Benzylsulfanyl)-1,7-dihydropurin-6-one

- Molecular Formula : C₁₂H₁₀N₄OS

- Molecular Weight : 266.30 g/mol

- Key Features : Benzylsulfanyl group at position 2 .

- Research Findings : Synthesized via coupling reactions; exhibits hydrazone tautomerism in both ground and excited states .

6-Hydrazinopurine

Functional Group Variants

Guanine (2-Amino-1,7-dihydro-6H-purin-6-one)

- Molecular Formula : C₅H₅N₅O

- Molecular Weight : 151.13 g/mol

- Key Features: Amino group at position 2 instead of hydrogen in hypoxanthine .

- Biological Role : Essential nucleobase in DNA/RNA; participates in Watson-Crick base pairing .

7-Methylguanine (2-Amino-7-methyl-1,7-dihydro-6H-purin-6-one)

Chalcogen and Halogen Analogues

1,7-Dihydro-6H-purine-6-selone

- Molecular Formula : C₅H₄N₄Se

- Molecular Weight : 199.07 g/mol

- Key Features : Selenium replaces the oxygen atom at position 6 .

- Properties : Larger atomic radius of selenium alters electronic properties and redox behavior .

8-Chlorohypoxanthine (8-Chloro-1,7-dihydropurin-6-one)

Data Table: Comparative Analysis

Actividad Biológica

1,7-Dihydropurin-6-one, also known as 1,7-dihydropurin-6-one or its derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a purine derivative that plays a significant role in various biochemical processes and has been studied for its interactions with enzymes and receptors.

Chemical Structure and Properties

The chemical structure of 1,7-dihydropurin-6-one features a purine ring system, which is fundamental to its biological activity. The presence of functional groups such as amino and carbonyl groups enhances its interaction with biological macromolecules.

1,7-Dihydropurin-6-one exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound can modulate enzyme activity by binding to active sites, thereby influencing metabolic pathways. For instance, it has been identified as an inhibitor of phosphodiesterase-2 (PDE2), which is crucial in regulating intracellular levels of cyclic nucleotides .

Inhibition of Phosphodiesterase-2 (PDE2)

A series of studies have demonstrated that derivatives of purin-6-one, including 1,7-dihydropurin-6-one, exhibit significant inhibitory effects on PDE2. The structure-activity relationship (SAR) analysis revealed that certain modifications to the purine structure can enhance inhibitory potency. For example, specific derivatives showed IC50 values ranging from 0.18 to 3.43 μM against PDE2, indicating strong potential for therapeutic applications in conditions related to cyclic nucleotide signaling .

Anticancer Activity

Research has also indicated the potential anticancer properties of 1,7-dihydropurin-6-one derivatives. These compounds have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways . A detailed case study involving a derivative demonstrated that it could effectively inhibit tumor growth in vivo, highlighting the need for further investigation into its mechanisms and efficacy.

Data Table: Biological Activities of 1,7-Dihydropurin-6-one Derivatives

| Compound Name | Target Enzyme/Receptor | IC50 (μM) | Biological Activity Description |

|---|---|---|---|

| 1,7-Dihydropurin-6-one | PDE2 | 0.18 | Strong inhibitor; potential for treating neurodegenerative diseases |

| 8-[4-(Dimethylamino)phenyl]-1,7-dihydropurin-6-one | PDE2 | 1.73 | Moderate inhibitor; studied for enzyme interactions |

| 2-(benzylsulfanyl)-1,7-dihydropurin-6-one | Cancer Cells | Varies | Induces apoptosis; potential anticancer agent |

Case Study 1: PDE2 Inhibition

In a study evaluating the inhibitory effects on PDE2, several derivatives were synthesized and tested using fluorescence polarization assays. The results indicated that modifications at the C8 position significantly influenced inhibitory potency. Molecular docking studies suggested that these compounds bind effectively within the hydrophobic pockets of the PDE2 active site .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of a specific derivative of 1,7-dihydropurin-6-one. This study utilized various cancer cell lines to assess cytotoxicity and apoptosis induction. Results showed that the compound triggered cell cycle arrest and apoptosis through mitochondrial pathways, indicating its potential as a therapeutic agent against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.